molecular formula C8H13NO B2934782 4,4-Dimethyl-5-oxohexanenitrile CAS No. 2034-43-7

4,4-Dimethyl-5-oxohexanenitrile

Cat. No. B2934782
CAS RN: 2034-43-7
M. Wt: 139.198
InChI Key: QRXLKUQCCMUXTA-UHFFFAOYSA-N
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Patent
US05559231

Procedure details

A mixture of 40 g of 3-methyl-2-butanone and 2 g of Triton B was heated to 35° C., and 20 g of acrylonitrile was added to the mixture over a period of 1 hour. Then, the mixture was stirred for 18 hours, and hydrochloric acid was added to the mixture to make the mixture acidic and the mixture was extracted with ether.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[C:3](=[O:5])[CH3:4].[C:7](#[N:10])[CH:8]=[CH2:9].Cl>>[CH3:1][C:2]([CH3:6])([C:3](=[O:5])[CH3:4])[CH2:9][CH2:8][C:7]#[N:10]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(C(C)=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CC(CCC#N)(C(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.